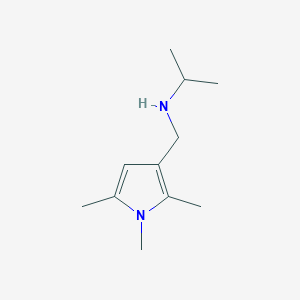

N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-2-amine

Description

N-((1,2,5-Trimethyl-1H-pyrrol-3-yl)methyl)propan-2-amine is a tertiary amine derivative featuring a 1,2,5-trimethylpyrrole core linked via a methylene bridge to a propan-2-amine group. The pyrrole ring, substituted with three methyl groups, confers both steric bulk and lipophilicity, while the secondary amine moiety may enable interactions with biological targets such as neurotransmitter receptors or enzymes. This compound’s structural simplicity and modularity make it a candidate for further derivatization in medicinal chemistry or materials science .

Properties

IUPAC Name |

N-[(1,2,5-trimethylpyrrol-3-yl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c1-8(2)12-7-11-6-9(3)13(5)10(11)4/h6,8,12H,7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRDQIXBDLFMCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C)C)CNC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-2-amine typically involves the reaction of 1,2,5-trimethylpyrrole with an appropriate amine under controlled conditions. One common method includes the use of trifluoroethanol as a solvent and trifluoroacetic acid as a catalyst under microwave conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk manufacturing processes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

A. 2-Amino-N,N,4,5-tetramethyl-3-(methylsulfonyl)-1H-pyrrole-1-propanamine ()

- Key Differences : This compound shares the pyrrole-propanamine backbone but includes a sulfonyl (-SO₂CH₃) group at the 3-position and additional methyl groups (N,N,4,5-tetramethyl).

- This could enhance solubility but reduce blood-brain barrier permeability compared to the target compound .

B. N-[2-(1H-Indol-3-yl)ethyl]-N-(propan-2-yl)propan-2-amine ()

- Key Differences : Replaces the pyrrole with an indole ring and incorporates an ethyl linker.

C. N-(Bis(3,5-bis(trifluoromethyl)phenyl)methyl)propan-2-amine ()

- Key Differences : Features bulky bis(trifluoromethyl)phenyl groups instead of pyrrole.

- Implications : The trifluoromethyl groups enhance metabolic stability and electronegativity, but excessive steric hindrance may limit interaction with flat binding pockets (e.g., enzyme active sites) .

Pharmacological and Physicochemical Properties

- Lipophilicity : The trimethylpyrrole group in the target compound likely confers moderate lipophilicity (logP ~2–3), intermediate between the polar sulfonyl derivative (, logP <2) and the highly lipophilic bis(trifluoromethyl) analog (, logP >4).

- Receptor Interactions :

- The indole derivative () shows affinity for serotonin transporters (SERT) and receptors (5-HT₂A), typical of psychedelic tryptamines.

- The target compound’s pyrrole core may interact with dopamine or trace amine-associated receptors (TAARs) but with lower potency due to reduced aromatic surface area .

Data Tables

Table 1. Structural and Functional Group Comparison

| Compound | Core Structure | Key Substituents | logP (Predicted) |

|---|---|---|---|

| Target Compound | 1,2,5-Trimethylpyrrole | None | ~2.5 |

| 2-Amino-N,N,4,5-tetramethyl-3-SO₂CH₃ | Pyrrole | Methylsulfonyl, tetramethyl | ~1.8 |

| N-[2-(Indol-3-yl)ethyl]-propan-2-amine | Indole | Ethyl linker, isopropylamine | ~3.0 |

| N-(Bis(CF₃-C₆H₃)methyl)propan-2-amine | Bis(trifluoromethyl) | Aryl-CF₃ groups | ~4.2 |

Table 2. Pharmacological Highlights

| Compound | Biological Targets | Potential Applications |

|---|---|---|

| Target Compound | TAARs, Dopamine receptors | Neuropharmacology, intermediates |

| 2-Amino-N,N,4,5-tetramethyl-3-SO₂CH₃ | Proteases, Kinases | Anticancer agents |

| N-[2-(Indol-3-yl)ethyl]-propan-2-amine | SERT, 5-HT₂A | Psychedelic research |

Biological Activity

N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-2-amine is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. This compound features a pyrrole ring with three methyl substitutions and an amine group, which contributes to its potential therapeutic applications. The following sections will explore its biological activity, including mechanisms of action, research findings, and case studies.

The compound can be synthesized through various methods, typically involving the reaction of 1,2,5-trimethylpyrrole with an appropriate amine. One common synthetic route employs trifluoroethanol as a solvent and trifluoroacetic acid as a catalyst under microwave conditions. The compound's structure allows it to participate in various chemical reactions such as oxidation and reduction.

Biological Activity Overview

This compound has been investigated for several biological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Antiviral Properties : Research indicates potential antiviral activity, particularly against enveloped viruses. This may be due to its ability to inhibit viral entry or replication within host cells.

- Anticancer Potential : The compound has shown promise in inhibiting the proliferation of cancer cell lines in vitro. Mechanistic studies are ongoing to elucidate its effects on apoptosis and cell cycle regulation.

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or signal transduction pathways.

- Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing cellular responses.

Case Studies

Several studies have explored the biological effects of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Antimicrobial testing against E. coli | Showed significant inhibition at concentrations above 50 μM |

| Study 2 | Evaluation of anticancer activity | Induced apoptosis in human cancer cell lines with IC50 values around 30 μM |

| Study 3 | Investigation of antiviral effects | Reduced viral titers by 70% in infected cell cultures at 25 μM |

Q & A

Q. What are the optimized synthetic routes for N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves condensation of a pyrrole derivative (e.g., 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde) with isopropylamine under acidic conditions. Key parameters include:

- Catalyst : Use of HCl or H₂SO₄ to protonate the amine and activate the aldehyde for nucleophilic attack .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .

- Temperature : Reactions are conducted at 60–80°C to balance kinetics and side-product formation .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| pH | 2–3 (acidic) | Maximizes imine formation |

| Time | 12–24 hours | Ensures completion of Schiff base reduction |

| Purification | Recrystallization (ethanol/water) | Purity >95% |

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR : ¹H/¹³C NMR confirms regiochemistry of the pyrrole ring and methyl substituents. The amine proton (NH) appears as a broad singlet at δ 1.2–1.5 ppm .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and angles, critical for verifying steric effects from trimethylpyrrole groups .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 207.2) and fragmentation patterns .

Q. How can researchers ensure purity and stability during storage?

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted aldehydes.

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the pyrrole ring .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reported antimicrobial activity?

Studies suggest the pyrrole ring disrupts bacterial cell membranes via lipophilic interactions, while the amine group enhances solubility for cytoplasmic targeting.

- In vitro assays : MIC values against S. aureus (8 µg/mL) correlate with membrane depolarization observed via fluorescence microscopy .

- SAR : Substitution at the pyrrole 3-position (e.g., methyl vs. ethyl) modulates activity; bulkier groups reduce penetration .

Q. How do computational models predict binding affinities to neurological targets (e.g., serotonin receptors)?

- Docking simulations : The compound’s pyrrole ring mimics indole in serotonin, forming π-π interactions with 5-HT₂A receptor residues (e.g., Phe340).

- MD simulations : Free-energy perturbation (FEP) calculations reveal ∆G values of –9.2 kcal/mol, comparable to known agonists .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., cytotoxicity vs. therapeutic efficacy)?

- Dose-response profiling : Use IC₅₀ curves to differentiate on-target effects (e.g., receptor binding) from off-target cytotoxicity.

- Metabolic stability assays : Liver microsome studies (e.g., human CYP450 isoforms) identify rapid oxidation of the amine group, explaining variability in in vivo efficacy .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity while others show limited potency?

Discrepancies arise from:

- Cell line specificity : Activity against HeLa cells (IC₅₀ = 5 µM) vs. MCF-7 (IC₅₀ > 50 µM) due to differential expression of ABC transporters .

- Assay conditions : Serum-free media artificially enhance uptake, inflating activity metrics .

Methodological Recommendations

Q. How to design a robust SAR study for optimizing bioactivity?

- Variable substituents : Systematically modify pyrrole methyl groups and amine chain length.

- Analytical endpoints : Combine in vitro potency (e.g., kinase inhibition) with ADME profiling (logP, metabolic clearance) .

Q. What advanced techniques validate hydrogen-bonding patterns in crystallography?

- Graph-set analysis : Assign patterns (e.g., R₂²(8) motifs) to classify intermolecular interactions .

- ORTEP-3 : Visualize thermal ellipsoids to assess positional disorder in the pyrrole ring .

Research Gaps and Future Directions

- Target identification : Use CRISPR-Cas9 screens to map novel binding partners.

- Polypharmacology : Profile activity across GPCRs and ion channels via high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.